

AEG-41174 specificity against kinase family members

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Compound Focus: AEG-41174

Cat. No.: S547868

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Known Information on AEG-41174

The table below summarizes the key characteristics of **AEG-41174** found in the search results.

Characteristic	Description
Primary Targets	Janus kinase 2 (JAK2) and Bcr-Abl [1].
Mechanism	Non-adenosine triphosphate (ATP) competitive tyrosine kinase inhibitor [1].
Clinical Status	Phase 1 clinical trials (as of the available data) [1].
Reported Molecular Formula	$C_{18}H_{18}N_4O$ [1].
Reported Molecular Weight	306.36 g/mol [1].

Limitations of Available Data and How to Proceed

The existing information does not allow for a objective comparison of **AEG-41174**'s performance against other kinase family members because it lacks quantitative data on its specificity and potency across the

kinome.

- **Missing Specificity Data:** There is no broad profiling data (e.g., IC50 or Kd values) for **AEG-41174** against a wide panel of kinases from different families [2]. This makes it impossible to objectively assess its selectivity and potential off-target effects.
- **Lack of Direct Comparisons:** The search results did not contain head-to-head experimental data comparing **AEG-41174** to other inhibitors.

To obtain the information necessary for your guide, I suggest the following steps:

- **Consult Specialized Databases:** Tools like **K-Map** are designed specifically for connecting kinase inhibitors to their targets based on quantitative activity profiles and would be an ideal resource for this data [3].
- **Search Scientific Literature:** A thorough search on platforms like PubMed and Google Scholar for "**AEG-41174** kinase specificity" or "**AEG-41174** profiling" may yield primary research articles with the detailed experimental data you require.
- **Review Chemical Probes:** If **AEG-41174** is characterized as a chemical probe, its accompanying literature should include comprehensive selectivity data.

Experimental Pathways for Profiling Kinase Inhibitors

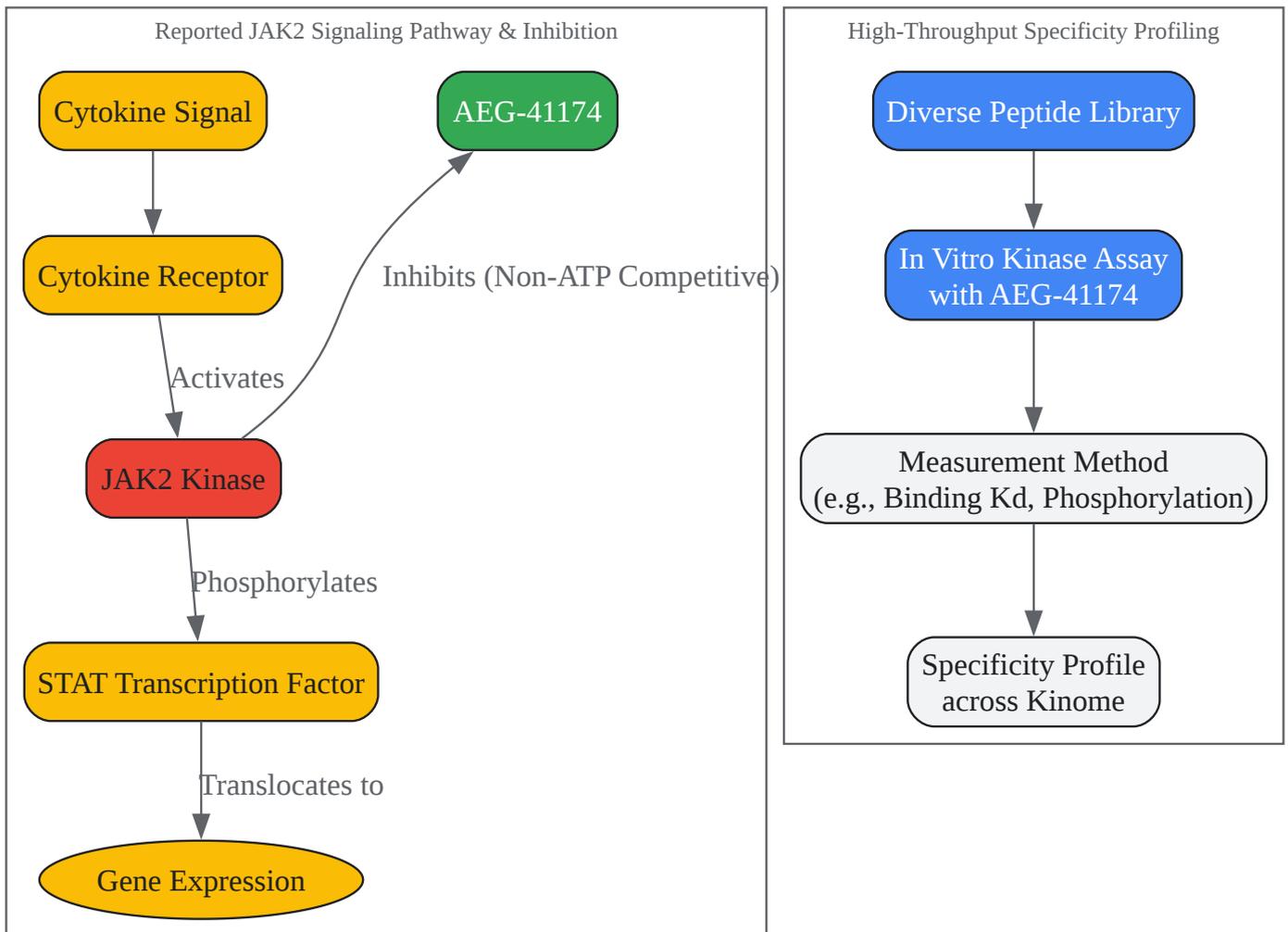
The methodologies cited in the search results for determining kinase specificity and inhibitor mechanisms are outlined below. You can use this as a reference for the "Experimental Protocols" section of your guide.

Method Category	Protocol Description	Key Measurements
High-Throughput Specificity Screening	Combine bacterial surface-display of peptide libraries with fluorescence-activated cell sorting (FACS) and next-generation sequencing. Incubate the peptide library with a purified kinase, sort cells based on phosphorylation levels, and sequence the enriched peptides [4].	Quantitative "enrichment score" for each substrate peptide, correlating with phosphorylation efficiency [4].
Binding Affinity & Inhibition Assays	Systematic interrogation of inhibitors against a large panel of purified protein kinases using radiometric phospho-transfer methods or direct binding assays [3].	Percent kinase inhibition (IC50) or direct binding affinity (Kd) for each kinase-inhibitor pair [3].

Method Category	Protocol Description	Key Measurements
Characterizing Allosteric Inhibition	Employ structural biology (X-ray crystallography, Cryo-EM) and biochemical assays to study inhibitors that bind outside the conserved ATP-binding pocket, such as those targeting unique cysteines (the "cysteinome") [5].	Binding site location, conformational changes, and non-competitive kinetics.

Proposed Signaling Pathway and Experimental Workflow

Since the search results do not contain a complete signaling pathway for **AEG-41174**, the following diagram illustrates a general workflow for how its reported mechanism would impact JAK-STAT signaling, and how its specificity can be profiled.



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References

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